4,4'-Dicyanobenzophenone-2,3,5,6-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is a deuterated derivative of the organic compound 4,4’-Dicyanobenzophenone. This compound is commonly used as a photoinitiator in the production of polymers. The deuterated version, 4,4’-Dicyanobenzophenone-2,3,5,6-d4, is primarily used as a reference standard in various analytical techniques, such as nuclear magnetic resonance spectroscopy, to help identify and quantify the presence of the original compound in a sample .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 typically involves the deuteration of 4,4’-DicyanobenzophenoneThis can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium in the presence of a deuterium source and a catalyst .
Industrial Production Methods
Industrial production of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for use as a reference standard in analytical techniques. The production methods are designed to be efficient and cost-effective, utilizing advanced catalytic systems and deuterium sources .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dicyanobenzophenone-2,3,5,6-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4,4’-Dicyanobenzophenone-2,3,5,6-d4 has several scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance spectroscopy to identify and quantify the presence of 4,4’-Dicyanobenzophenone in samples.
Biology: Employed in studies involving deuterated compounds to understand metabolic pathways and reaction mechanisms.
Medicine: Utilized in the development of pharmaceuticals where deuterated compounds are investigated for their potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 4,4’-Dicyanobenzophenone-2,3,5,6-d4 involves its role as a photoinitiator. When exposed to light, the compound absorbs photons and undergoes a photochemical reaction, generating reactive species that initiate polymerization. The deuterated version is used to study these mechanisms in detail, providing insights into the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dicyanobenzophenone: The non-deuterated version, commonly used as a photoinitiator.
2,3-Dichloro-5,6-dicyano-p-benzoquinone: Another compound used in electron-transfer reactions and deprotection processes.
Uniqueness
4,4’-Dicyanobenzophenone-2,3,5,6-d4 is unique due to its deuterated nature, making it an essential reference standard in analytical techniques. Its deuterium atoms provide distinct signals in nuclear magnetic resonance spectroscopy, allowing for precise identification and quantification of the original compound in complex mixtures .
Properties
CAS No. |
1361326-44-4 |
---|---|
Molecular Formula |
C₁₅H₄D₄N₂O |
Molecular Weight |
236.26 |
Synonyms |
4,4’-Carbonylbis-benzonitrile-2,3,5,6-d4; Bis(4-cyanophenyl) Ketone-2,3,5,6-d4; p,p’-Dicyanobenzophenone-2,3,5,6-d4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.